![molecular formula C16H20N2O3S2 B081119 3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]- CAS No. 13581-52-7](/img/structure/B81119.png)
3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-, commonly known as BTE, is an organic compound that has been extensively studied for its potential applications in scientific research. BTE is a heterocyclic compound that contains both a benzothiazole and an imine functional group, which makes it a versatile molecule with a wide range of potential applications.
作用机制
The mechanism of action of BTE is not well understood, but it is believed to involve the formation of a coordination complex between BTE and metal ions. This complex may then undergo a photochemical reaction that results in the emission of fluorescence.
生化和生理效应
BTE has been shown to have a low toxicity profile and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of BTE on biological systems.
实验室实验的优点和局限性
One of the main advantages of BTE is its high selectivity for copper ions, which makes it a potentially useful tool for the detection of copper ions in biological samples. However, BTE has some limitations, including its low solubility in water and its sensitivity to pH changes.
未来方向
There are several potential future directions for research on BTE. One area of interest is the development of new fluorescent probes based on the structure of BTE. Another area of research is the use of BTE as a tool for the detection of other metal ions, such as zinc and mercury. Additionally, further research is needed to fully understand the mechanism of action of BTE and its potential effects on biological systems.
合成方法
The synthesis of BTE involves a multi-step process that starts with the reaction of 2-aminobenzenethiol with ethylene oxide to form 2-(2-hydroxyethylthio)aniline. This intermediate is then reacted with chloroacetyl chloride to form 2-(2-(chloroacetyl)ethylthio)aniline, which is further reacted with sodium azide to form the azido derivative. Finally, reduction of the azide with hydrogen gas over palladium on carbon catalyst produces BTE.
科学研究应用
BTE has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of BTE as a fluorescent probe for the detection of metal ions. BTE has been shown to selectively bind to copper ions, which makes it a potentially useful tool for the detection of copper ions in biological samples.
属性
CAS 编号 |
13581-52-7 |
|---|---|
产品名称 |
3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]- |
分子式 |
C16H20N2O3S2 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C16H20N2O3S2/c1-23(20,21)12-8-6-11(7-9-12)14(19)10-18-13-4-2-3-5-15(13)22-16(18)17/h6-9,14,17,19H,2-5,10H2,1H3 |
InChI 键 |
JOBSHVWSLVXORP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2C3=C(CCCC3)SC2=N)O |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2C3=C(CCCC3)SC2=N)O |
其他 CAS 编号 |
13581-52-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



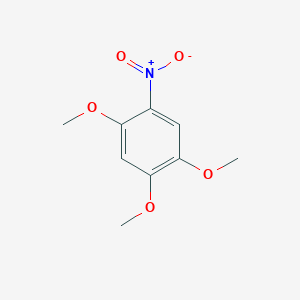
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)
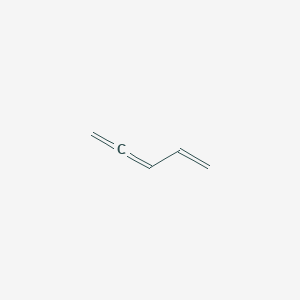
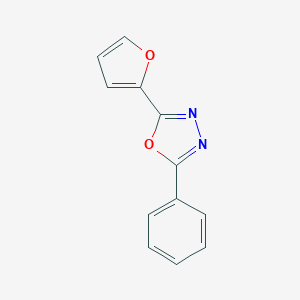
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

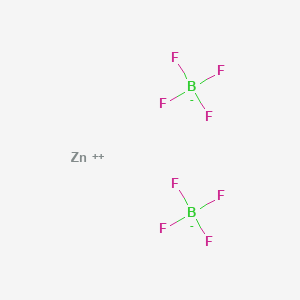
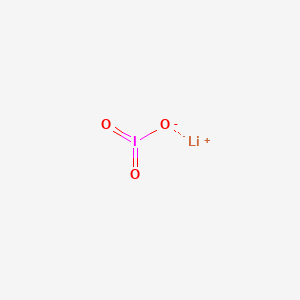
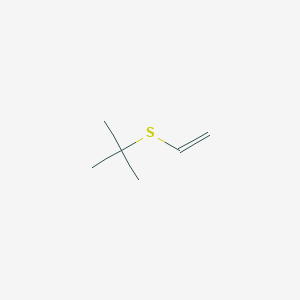
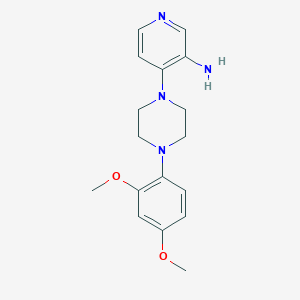
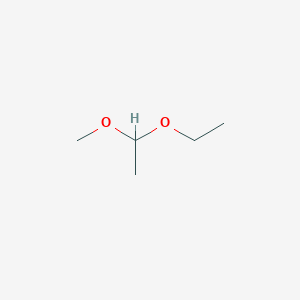
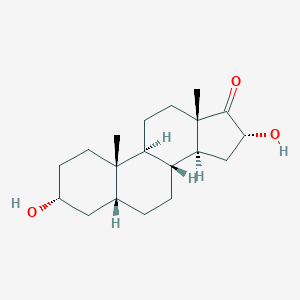
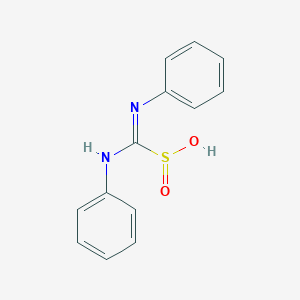
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)